BIT-13C6 is an isotopically labeled version of Benzoisothiazol-3-one. This means it contains six carbon-13 atoms () instead of the usual carbon-12 found in nature. Carbon-13 is a stable isotope, meaning it doesn't decay radioactively. This property makes BIT-13C6 ideal for applications like Nuclear Magnetic Resonance (NMR) spectroscopy.
Benzoisothiazol-3-one-13C6 (BIT-13C6) is an isotopically labeled variant of benzoisothiazol-3-one (BIT). It differs from the standard BIT by having all six carbon atoms in the aromatic ring enriched with the isotope carbon-13 (¹³C) []. BIT itself is a heterocyclic aromatic compound found in various commercial products due to its antimicrobial properties []. The ¹³C enrichment in BIT-13C6 makes it a valuable tool for scientific research using isotope tracing techniques [, ].
BIT-13C6 possesses a six-membered aromatic ring containing one nitrogen atom and one sulfur atom adjacent to each other. This ring is fused to a five-membered ring containing a carbonyl group (C=O) at position 3. All six carbons in the aromatic ring are enriched with ¹³C (indicated by an asterisk) as shown:
*N *C | | *C *C *C C=O | | S *C
This isotopic enrichment allows researchers to track the movement of the aromatic ring through various chemical reactions and biological processes [, ].
Specific details regarding the synthesis of BIT-13C6 are not readily available in the public domain. However, the synthesis of the non-isotopically labeled BIT is well established. Common methods involve the reaction of o-aminobenzenethiol with various reagents like formic acid or chloroacetic acid []. It can be reasonably assumed that a similar synthetic route would be employed for BIT-13C6, but using isotopically enriched starting materials containing ¹³C.
BIT is known to undergo various reactions due to its functional groups. These include:
Studies using BIT-13C6 would involve incorporating the compound into a system and then analyzing the resulting products using techniques like ¹³C NMR spectroscopy to track the fate of the isotopically labeled aromatic ring through the reactions [, ].
The mechanism of action of BIT as an antimicrobial agent is not fully understood. However, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death []. BIT-13C6 wouldn't have a different mechanism of action but serves as a tool to study the compound's movement and interaction within the target organism.